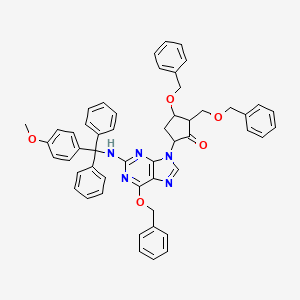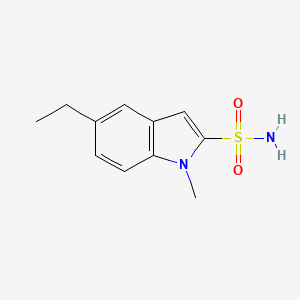
Zirconium(IV)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) sulfide is an inorganic compound with the chemical formula ZrS₂. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide
Preparation Methods
Zirconium(IV) sulfide can be synthesized by heating sulfur and zirconium metal. The reaction typically involves direct combination of the elements at high temperatures. The compound can also be purified by vapor transport using iodine . Industrial production methods often involve similar high-temperature processes to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Zirconium(IV) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxysulfide or zirconium oxide.
Reduction: Reduction reactions can convert it back to elemental zirconium and sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common reagents used in these reactions include oxygen, hydrogen, and halogen compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zirconium(IV) sulfide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, including ceramics and coatings, due to its thermal stability and resistance to corrosion
Mechanism of Action
The mechanism by which zirconium(IV) sulfide exerts its effects is primarily related to its layered structure and chemical stability. Its molecular targets and pathways involve interactions with other compounds at the atomic level, facilitating various chemical reactions and processes. The exact mechanisms can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Zirconium(IV) sulfide is similar to other transition metal dichalcogenides, such as titanium disulfide and molybdenum disulfide. it is unique in its specific combination of properties, including its thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications where durability and performance are critical .
Similar compounds include:
- Titanium disulfide (TiS₂)
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
Each of these compounds has its own unique properties and applications, but zirconium(IV) sulfide stands out for its specific advantages in certain high-performance applications.
Properties
Molecular Formula |
S2Zr |
|---|---|
Molecular Weight |
155.36 g/mol |
IUPAC Name |
zirconium(4+);disulfide |
InChI |
InChI=1S/2S.Zr/q2*-2;+4 |
InChI Key |
XWPGCGMKBKONAU-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


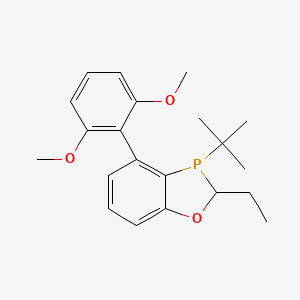
![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)
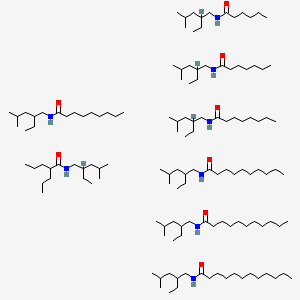
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)
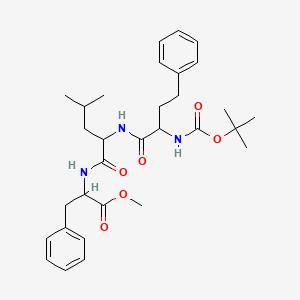
![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)
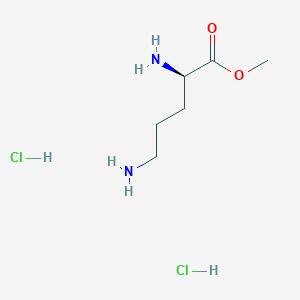
![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)
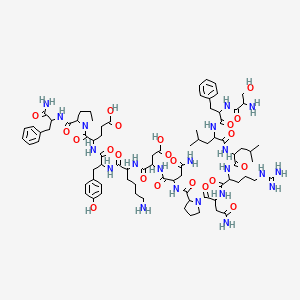
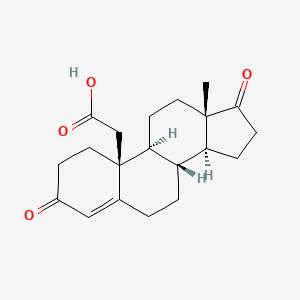
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)
